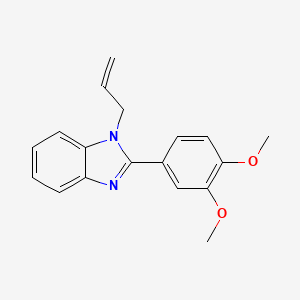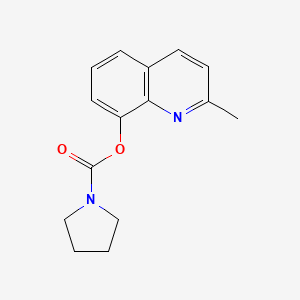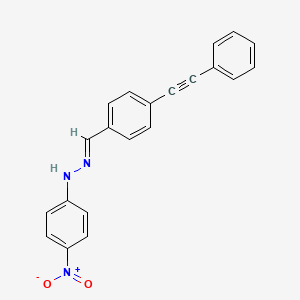
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone, also known as PTPE, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTPE belongs to the class of chalcones, which are polyphenolic compounds known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is not fully understood, but it is believed to involve multiple pathways. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines, and acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to induce apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by inhibiting the expression of vascular endothelial growth factor (VEGF). In animal models of inflammation, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is its relatively low toxicity compared to other synthetic compounds. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to have a high safety profile in animal studies, with no significant adverse effects observed at therapeutic doses. Another advantage of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is its broad range of biological activities, which makes it a promising candidate for the development of multi-targeted therapies. However, one of the limitations of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone to determine its optimal dosing regimen.
Zukünftige Richtungen
There are several future directions for the research on 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone. One area of research is the development of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone with other compounds, such as chemotherapy drugs, to enhance its anti-cancer activity. Furthermore, more studies are needed to investigate the long-term safety and efficacy of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone in animal models and human clinical trials. Overall, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone holds great promise as a potential therapeutic agent for the treatment of various diseases and warrants further investigation.
Synthesemethoden
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone can be synthesized by the Claisen-Schmidt condensation reaction between 2-hydroxyacetophenone and 2,3,4-trihydroxybenzaldehyde in the presence of a base catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires careful control of the reaction conditions such as temperature and pH. The yield of 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone obtained from this reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, 2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone has been investigated for its neuroprotective effects and has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-phenoxy-1-(2,3,4-trihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-7-6-10(13(17)14(11)18)12(16)8-19-9-4-2-1-3-5-9/h1-7,15,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIPKBLHVRQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=C(C(=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5870497.png)


![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)

![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)
![1-[4-(4-morpholinyl)-2-phenyl-6-thioxo-1,6-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5870555.png)
